molecular formula C10H20O2 B1585465 AMYL-2-METHYLBUTYRATE CAS No. 68039-26-9

AMYL-2-METHYLBUTYRATE

Cat. No.: B1585465
CAS No.: 68039-26-9
M. Wt: 172.26 g/mol
InChI Key: RHNBXPIJLXBHMF-UHFFFAOYSA-N
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Description

AMYL-2-METHYLBUTYRATE: pentyl 2-methylbutanoate , is an organic ester compound with the molecular formula C10H20O2 . It is characterized by its fruity odor, which makes it a popular choice in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: AMYL-2-METHYLBUTYRATE can be synthesized through the esterification reaction between 2-methylbutanoic acid and amyl alcohol (pentanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to obtain the desired ester with high purity .

Chemical Reactions Analysis

Types of Reactions: AMYL-2-METHYLBUTYRATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

AMYL-2-METHYLBUTYRATE has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its effects on biological systems and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

    Industry: Widely used in the flavor and fragrance industry due to its fruity aroma. .

Mechanism of Action

The mechanism of action of AMYL-2-METHYLBUTYRATE involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its fruity odor. On a molecular level, the ester group in this compound can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity. The exact molecular targets and pathways involved in its biological effects are still under investigation .

Comparison with Similar Compounds

Comparison: AMYL-2-METHYLBUTYRATE is unique due to its specific combination of amyl alcohol and 2-methylbutanoic acid, which gives it a distinct fruity aroma. Compared to methyl butyrate and ethyl butyrate, this compound has a slightly different odor profile and may have different applications in the flavor and fragrance industry .

Properties

IUPAC Name

pentyl 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-12-10(11)9(3)5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNBXPIJLXBHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50867443
Record name Butanoic acid, 2-methyl-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68039-26-9
Record name Pentyl 2-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68039-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-methyl-, pentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-, pentyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 2-methyl-, pentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50867443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Pentyl 2-methylbutanoate in the context of the provided research?

A1: Pentyl 2-methylbutanoate demonstrated significant nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus, in a study evaluating natural ester compounds for novel nematicide development. [] This suggests its potential as a safer alternative to existing nematicides for controlling this destructive pest.

Q2: How does the structure of Pentyl 2-methylbutanoate relate to its nematicidal activity?

A2: While the exact mechanism of action against Bursaphelenchus xylophilus is not fully elucidated in the provided research, structural characteristics likely contribute to its activity. The study found that ester compounds with branched alkyl chains, particularly those with methyl branches, exhibited stronger nematicidal effects. [] Pentyl 2-methylbutanoate possesses such branching, potentially influencing its interaction with nematode biological targets.

Q3: Are there other applications for Pentyl 2-methylbutanoate besides its potential as a nematicide?

A3: Yes, Pentyl 2-methylbutanoate, synthesized via enzymatic resolution of (R,S)-2-methylbutyric acid, serves as a precursor for insect pheromones. [] This highlights its potential use in pest control strategies beyond direct nematicidal activity, such as disrupting insect mating behaviors.

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